1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

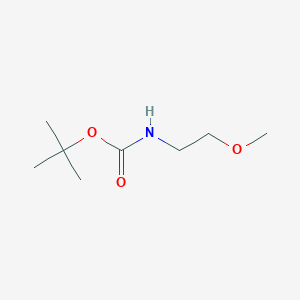

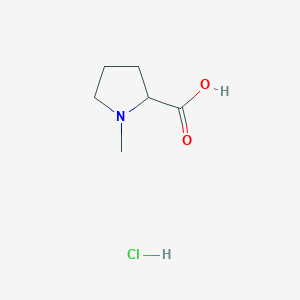

1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as MPHC, is a chemical compound with the CAS Number 30727-22-1 . It has a molecular weight of 165.62 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1-Methylpyrrolidine-2-carboxylic acid hydrochloride involves several steps. One method involves the use of chromium (III) oxide and sulfuric acid . Another method involves a multi-step reaction with Raney nickel and ethanol at 160 °C under hydrogenation, followed by the addition of aqueous HCl . A third method involves the use of platinum, acetic acid, and aqueous HCl under hydrogenation .Molecular Structure Analysis

The linear formula of 1-Methylpyrrolidine-2-carboxylic acid hydrochloride is C6H12ClNO2 . The InChI key is ZHNOJJGMMVVUGM-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1-Methylpyrrolidine-2-carboxylic acid hydrochloride are complex and varied. For example, one reaction involves the use of palladium on activated charcoal and hydrogen in water at 20℃ for 16 hours .Physical And Chemical Properties Analysis

1-Methylpyrrolidine-2-carboxylic acid hydrochloride is highly soluble, with a solubility of 637.0 mg/ml or 3.85 mol/l . It has a molar refractivity of 44.39 and a lipophilicity log Po/w (iLOGP) of 0.0 .Applications De Recherche Scientifique

Analytical Chemistry Applications

1-Methylpyrrolidine-2-carboxylic acid hydrochloride shows promise as a derivatization reagent in high-performance liquid chromatography (HPLC). A study conducted by Morita and Konishi (2002) demonstrated the use of derivatives of this compound for the sensitive and selective detection of carboxylic acids and primary amines. Their research highlighted its potential in the analytical chemistry domain, particularly in the analysis of free fatty acids in human plasma and histamine, which are crucial in various biomedical applications (Morita & Konishi, 2002).

Organic Synthesis

The derivative of 1-Methylpyrrolidine-2-carboxylic acid hydrochloride has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids. This research by Joseph, Jain, and Sain (2007) explored the use of N-methylpyrrolidin-2-one hydrotribromide (MPHT) as an efficient catalyst for this process, leveraging hydrogen peroxide as an oxidant. Such catalytic applications contribute to advancements in organic synthesis, particularly in the synthesis of various carboxylic acid compounds (Joseph, Jain, & Sain, 2007).

Pharmaceutical Applications

In pharmaceutical chemistry, 1-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives are used in synthesizing various drug compounds. For instance, Qing-fang (2005) reported the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, an intermediate in the production of certain cephalosporin antibiotics. The method reported is notable for its simplicity and efficiency, indicating the compound's relevance in developing antibiotics (Cheng Qing-fang, 2005).

Safety and Hazards

The compound is classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOJJGMMVVUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30727-22-1 | |

| Record name | Proline, 1-methyl-, hydrochloride, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)

![3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3123345.png)

triazin-4-one](/img/structure/B3123349.png)

![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)